Calcium bromide hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

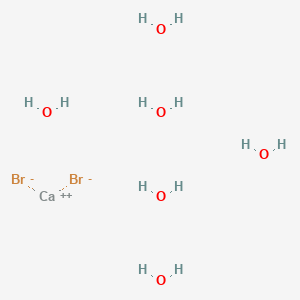

Calcium bromide hexahydrate is a compound with the molecular formula Br2CaH12O6 . It is a white powder that dissolves in water . From these solutions, the hexahydrate form crystallizes .

Synthesis Analysis

Calcium bromide hexahydrate can be synthesized by the reaction of calcium oxide or calcium carbonate with hydrobromic acid . The resulting solution is then evaporated to crystallize the calcium bromide, which can be further purified if necessary .Molecular Structure Analysis

The structure of Calcium bromide hexahydrate is an octahedron with Ca centers ionically bound to a total of six anions Br- .Chemical Reactions Analysis

Calcium bromide hexahydrate is used in heat storage systems. The heat output and dehydration rate of calcium bromide were measured in a heat recovery experiment and a thermogravimetric analysis was conducted . The goal of this study was to develop a heat storage system for use in automobiles that is able to provide heat rapidly via a hydration reaction .Physical And Chemical Properties Analysis

Calcium bromide hexahydrate is a white crystalline solid at room temperature . It is highly soluble in water, and its solutions can absorb water from the air due to their hygroscopic nature . The molecular weight of calcium bromide is approximately 307.98 g/mol .Wissenschaftliche Forschungsanwendungen

Drilling Fluids

Calcium bromide hexahydrate is primarily used as a component in dense aqueous solutions for drilling fluids . These solutions are used in oil and gas drilling operations to cool the drill bit, remove cuttings, prevent blowouts, and stabilize the rock formation.

Neuroses Medication

Calcium bromide hexahydrate has been used in neuroses medication . Neuroses refer to mental health conditions that cause distress but do not interfere with a person’s ability to function in their daily life.

Freezing Mixtures

It is also used in freezing mixtures . These are mixtures of two or more chemicals that, when mixed, achieve a temperature below the freezing point of water. They are used in various applications, such as quick-freezing foods and in certain laboratory procedures.

Food Preservatives

Calcium bromide hexahydrate is used as a food preservative . It helps to prevent the growth of harmful bacteria and prolong the shelf life of various food products.

Photography

In the field of photography, calcium bromide hexahydrate is used . It plays a role in the photographic process, although the specifics of its use can vary depending on the type of photography.

Fire Retardants

Calcium bromide hexahydrate is used in fire retardants . These are substances that help to slow down or stop the spread of fire in case of a fire outbreak.

Mercury Emission Reduction

It is used to minimize the emission of gaseous mercury in the combustion of coal . This helps in reducing the environmental impact of coal combustion.

Preparation of Calcium-Carbohydrate Complexes

Calcium bromide hydrate may be used in the preparation of calcium-carbohydrate complexes to study the structural factors that influence the binding interactions . These complexes have applications in various fields, including food science and pharmaceuticals.

Wirkmechanismus

. .

Mode of Action

Calcium bromide hexahydrate interacts with its targets by dissociating into calcium ions and bromide ions in solution . The calcium ions can then interact with calcium channels, influencing their function .

Biochemical Pathways

The biochemical pathways affected by calcium bromide hexahydrate are likely to be those involving calcium signaling . Calcium signaling is a key regulatory process in cells, influencing a wide range of functions from muscle contraction to neuronal signaling . The introduction of additional calcium ions from calcium bromide hexahydrate could potentially influence these pathways, although the specific effects would depend on a variety of factors .

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on the body’s existing mechanisms for handling calcium and bromide ions .

Result of Action

The molecular and cellular effects of calcium bromide hexahydrate’s action would depend on the specific context in which it is used . For example, in a physiological context, the introduction of additional calcium ions could influence muscle contraction or neuronal signaling . In a laboratory context, calcium bromide is known to form complexes with certain compounds, allowing for their removal from reaction mixtures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium bromide hexahydrate . For example, the compound’s solubility and therefore its bioavailability can be influenced by the temperature and pH of the solution . Additionally, when strongly heated in air, calcium bromide reacts with oxygen to produce calcium oxide and bromine .

Safety and Hazards

Zukünftige Richtungen

Calcium bromide hexahydrate has been considered for heat storage applications in the past, but primarily as a phase change material due to hexahydrate’s relatively low melting point . Heat storage utilizing the dissolution or deliquescence reaction has also been considered due to the low deliquescence point of hexahydrate .

Eigenschaften

IUPAC Name |

calcium;dibromide;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXZNJVLUEIHK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium bromide hexahydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)

![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)